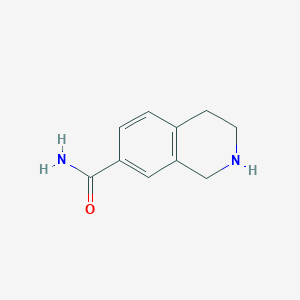

1,2,3,4-Tetrahydroisoquinoline-7-carboxamide

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-10(13)8-2-1-7-3-4-12-6-9(7)5-8/h1-2,5,12H,3-4,6H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCGMMLZFLMVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide, a heterocyclic compound of interest in medicinal chemistry. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prevalent motif in numerous biologically active natural products and synthetic molecules, exhibiting a wide range of pharmacological activities.[1][2] This guide is designed to be a crucial resource for researchers, offering a detailed exploration of the synthesis, purification, and analytical characterization of this specific derivative. By providing both theoretical background and practical, step-by-step experimental protocols, this document aims to empower scientists in their research and development endeavors involving this and related compounds.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a foundational structural element in a vast array of isoquinoline alkaloids and synthetic compounds with significant biological activities.[1][2] These compounds have garnered considerable attention in the scientific community due to their diverse therapeutic potential, including but not limited to antitumor, antimicrobial, and neuroprotective effects.[3][4] The specific substitution pattern on the THIQ core plays a pivotal role in modulating the biological activity of these molecules.[2]

The focus of this guide, 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide, introduces a carboxamide moiety at the 7-position of the aromatic ring. The electronic and steric properties of substituents at this position have been shown to be critical for the interaction of THIQ derivatives with biological targets, such as the orexin 1 receptor, where 7-substituted analogs have demonstrated potent antagonism.[5] A thorough understanding of the physicochemical properties of this specific molecule is therefore essential for its potential development as a therapeutic agent or as a molecular probe.

This guide will systematically detail the fundamental physicochemical parameters of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide, providing both established data where available and robust experimental protocols for their determination.

Molecular Structure and Core Properties

The foundational characteristics of a molecule are dictated by its structure. 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide is a tricyclic aromatic amine with a molecular formula of C₁₀H₁₂N₂O.[6]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O | [6] |

| Molecular Weight | 176.21 g/mol | [6] |

| IUPAC Name | 1,2,3,4-tetrahydroisoquinoline-7-carboxamide | [6] |

| CAS Number | 220247-53-0 | [6] |

| Canonical SMILES | C1CNCC2=C1C=CC(=C2)C(=O)N | [6] |

| InChI Key | DPCGMMLZFLMVGJ-UHFFFAOYSA-N | [6] |

These fundamental identifiers are crucial for unambiguous documentation and database searching.

Synthesis and Purification

While a specific, detailed synthesis for 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide is not extensively reported in the literature, its synthesis can be logically approached through established methods for the formation of the THIQ core and subsequent functionalization. The most common and versatile methods for constructing the THIQ skeleton are the Pictet-Spengler and Bischler-Napieralski reactions.[7] A plausible synthetic route would involve the amidation of the corresponding carboxylic acid.

Proposed Synthetic Pathway

A logical and efficient synthesis of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide would commence with the commercially available 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid. The carboxylic acid can be converted to the corresponding amide via activation and reaction with an ammonia source.

Caption: Proposed synthetic route to the target compound.

Detailed Experimental Protocol: Synthesis

This protocol describes the conversion of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid to its corresponding carboxamide.

Materials:

-

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Dichloromethane (DCM), anhydrous

-

Ammonium hydroxide (NH₄OH), concentrated aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Activation of the Carboxylic Acid:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube, suspend 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). The formation of the acyl chloride can be monitored by the disappearance of the starting material spot.

-

Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride.

-

-

Amidation:

-

Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

-

Slowly add a concentrated aqueous solution of ammonium hydroxide (3.0 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

-

Quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x).

-

Combine the organic extracts and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

-

Purification Protocol

The crude 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide can be purified by flash column chromatography on silica gel.

Procedure:

-

Prepare a silica gel column using a slurry of silica in a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Carefully load the adsorbed product onto the prepared column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent in vacuo to yield the purified 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide as a solid.

Physicochemical Properties and Their Determination

A comprehensive understanding of a compound's physicochemical properties is paramount for its application in drug discovery and development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Melting Point

The melting point is a critical indicator of a compound's purity. While no experimentally determined melting point for 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide is readily available in the literature, it is expected to be a solid at room temperature, similar to its precursor, 1,2,3,4-tetrahydro-isoquinoline-7-carboxylic acid, which is a solid.[8]

Experimental Protocol for Melting Point Determination:

-

Apparatus: Capillary melting point apparatus.

-

Sample Preparation: A small amount of the purified, dry crystalline solid is packed into a capillary tube.

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range over which the solid first begins to melt until it is completely liquid is recorded as the melting point range. A narrow melting point range is indicative of high purity.

-

Solubility

Solubility is a crucial parameter affecting a drug's bioavailability. Neutral organic compounds are generally more soluble in organic solvents than in water.[9] However, the presence of the amine and carboxamide functional groups in 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide, which can participate in hydrogen bonding, may impart some aqueous solubility. The parent compound, 1,2,3,4-tetrahydroisoquinoline, has a reported water solubility of 20 g/L.[10] The introduction of the carboxamide group is likely to influence this value.

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method):

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a known volume of deionized water in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation:

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

-

Quantification:

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

-

Calculation: The aqueous solubility is expressed in units such as mg/mL or mol/L.

Acidity/Basicity (pKa)

The pKa value(s) of a molecule are critical for understanding its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and receptor binding. 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide has two ionizable centers: the secondary amine in the tetrahydroisoquinoline ring, which is basic, and the carboxamide group, which is generally considered neutral but can exhibit very weak acidic or basic properties under specific conditions. The pKa of the parent 1,2,3,4-tetrahydroisoquinoline has a predicted basic pKa of 9.66.[10] The carboxamide group is not expected to significantly alter the basicity of the secondary amine.

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Titration:

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

-

Record the pH as a function of the volume of titrant added.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the midpoint of the buffer region of the titration curve, where half of the basic sites are protonated. More accurate values can be obtained by analyzing the first derivative of the titration curve.

-

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's ability to cross biological membranes. A computed XLogP value of 0.2 is available for 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide from PubChem, suggesting it is a relatively polar molecule.[6]

Experimental Protocol for LogP Determination (Shake-Flask Method):

-

System Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol.

-

Prepare a stock solution of the compound in one of the phases (typically the one in which it is more soluble).

-

-

Partitioning:

-

Add a known volume of the stock solution to a known volume of the other phase in a sealed container.

-

Agitate the mixture for a sufficient time to allow for equilibrium partitioning.

-

-

Phase Separation and Quantification:

-

Separate the two phases by centrifugation.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Analytical Characterization

Unambiguous characterization of a synthesized compound is essential for scientific integrity. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically δ 7-8 ppm) corresponding to the protons on the benzene ring. The substitution pattern will influence the multiplicity of these signals.

-

Methylene Protons (C1, C3, C4): Aliphatic protons of the tetrahydroisoquinoline core will appear as multiplets or triplets in the upfield region (typically δ 2.5-4.5 ppm).

-

Amine Proton (N-H): A broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

Amide Protons (-CONH₂): Two distinct broad singlets for the non-equivalent amide protons.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Signals in the downfield region (typically δ 120-150 ppm).

-

Carbonyl Carbon (-C=O): A characteristic signal in the far downfield region (typically δ 165-175 ppm).

-

Aliphatic Carbons (C1, C3, C4): Signals in the upfield region (typically δ 25-60 ppm).

Illustrative NMR Data Acquisition Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and for quantification. A reversed-phase HPLC method would be suitable for 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide.

Caption: A typical workflow for HPLC analysis.

Illustrative HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[1]

-

Elution: Isocratic or gradient elution.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

This method can be optimized to achieve good separation and peak shape.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity. The mass spectrum of THIQ derivatives is often characterized by fragmentation pathways involving the heterocyclic ring.[13][14]

Expected Mass Spectral Data:

-

Molecular Ion Peak ([M+H]⁺): In electrospray ionization (ESI) mass spectrometry, a prominent peak corresponding to the protonated molecule is expected at m/z = 177.10.

-

Fragmentation Pattern: The fragmentation pattern can provide structural information. Common fragmentation pathways for THIQs involve the loss of substituents and cleavage of the heterocyclic ring.

Illustrative Mass Spectrometry Protocol (LC-MS):

-

Sample Introduction: The eluent from an HPLC system is directly introduced into the ion source of the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for amines.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Biological Context and Potential Applications

The 1,2,3,4-tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, unrelated biological targets.[2] The specific biological activity of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide has not been extensively reported. However, the substitution at the 7-position of the THIQ core is known to be important for modulating activity at various receptors. For instance, studies have shown that 7-substituted THIQs can act as potent and selective antagonists of the orexin 1 receptor, which is a target for the treatment of addiction.[5] The carboxamide group, with its hydrogen bonding capabilities, can significantly influence ligand-receptor interactions. Therefore, 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide represents a valuable compound for screening in various biological assays to explore its therapeutic potential.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide. While specific experimental data for this compound is limited in the public domain, this guide has presented robust and well-established protocols for its synthesis, purification, and comprehensive analytical characterization. The information and methodologies detailed herein are intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this and related tetrahydroisoquinoline derivatives.

References

- Inoue, H., Matsubara, D., & Tsuruta, Y. (2008). Simultaneous analysis of 1,2,3,4-tetrahydroisoquinolines by high-performance liquid chromatography using 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride as a fluorescent labeling reagent.

- Singh, N., Pandey, J., & Anireddy, J. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2), 3117-3122.

- Openshaw, H. T., & Whittaker, N. (1969). Mass spectra of tetrahydroisoquinolines: a novel concerted fragmentation. Journal of the Chemical Society, Perkin Transactions 2, 89-91.

- Jackson, A. H., & Martin, J. A. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(9), 1499-1506.

- Perrey, D. A., et al. (2015). The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. ACS Chemical Neuroscience, 6(10), 1775-1786.

- Kaur, H., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 22(2), 1-20.

-

1,2,3,4-Tetrahydroisoquinoline. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

- Zonies, M. (2018). Effect of Solvent Aromaticity on Carboxamides. Scholarship @ Claremont.

-

SIELC Technologies. (2018, February 16). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. Retrieved February 23, 2026, from [Link]

- Caignard, D. H., et al. (2013). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 18(7), 8438-8469.

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved February 23, 2026, from [Link]

- Supporting Information for A porous metal-organic framework containing multiple active Cu2+ sites for highly efficient cross deh. (n.d.). Royal Society of Chemistry.

- Capilla, A. S., et al. (2018). Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. European Journal of Medicinal Chemistry, 145, 51-63.

- Bhakuni, D. S., & Kumar, P. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.

-

Tetrahydroisoquinoline core in biologically relevant natural and non-natural alkaloids. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

- Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. (2019, July 31).

- 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. (n.d.).

- Drabina, P., et al. (2014). Synthesis and Characterization of N-Substituted (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamides and Thioamides as Organocatalysts for Asymmetric Aldol Reaction. HETEROCYCLES, 89(8), 1843-1856.

- Diastereoselective Synthesis of (–)

-

1,2,3,4-Tetrahydroisoquinoline-7-carboxamide. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

- Aziridine-2-carboxamide (leakadine) with nucleophiles in aqueous solutions. (2014). Chemistry of Heterocyclic Compounds, 49(11), 1589-1598.

- SYNTHESIS AND CHARACTERIZATION OF N-SUBSTITUTED (S)

- 1,2,3,4-Tetrahydroisoquinoline (FDB029096). (2011, September 21). FooDB.

- Bis(4-aminophenyl)

- Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. (n.d.).

- Igarashi, K., et al. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Medical Mass Spectrometry, 7(1), 80-87.

- 1,2,3,4-Tetrahydroisoquinoline 95 91-21-4. (n.d.). Sigma-Aldrich.

- Zonies, M. (2018). Effect of Solvent Aromaticity on Carboxamides. Scholarship @ Claremont.

- Chemical Properties of Isoquinoline, 1,2,3,4-tetrahydro- (CAS 91-21-4). (n.d.). Cheméo.

-

Organic chemistry. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

- 1,2,3,4-Tetrahydro-isoquinoline-7-carboxylic acid. (n.d.). Sigma-Aldrich.

- Regularities of the sorption of 1,2,3,4-tetrahydroquinoline derivatives under conditions of reversed phase HPLC. (n.d.).

Sources

- 1. Simultaneous analysis of 1,2,3,4-tetrahydroisoquinolines by high-performance liquid chromatography using 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride as a fluorescent labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide | C10H12N2O | CID 10727294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 1,2,3,4-Tetrahydro-isoquinoline-7-carboxylic acid | 526219-52-3 [sigmaaldrich.com]

- 9. Organic chemistry - Wikipedia [en.wikipedia.org]

- 10. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]

- 11. ijstr.org [ijstr.org]

- 12. rsc.org [rsc.org]

- 13. Mass spectra of tetrahydroisoquinolines: a novel concerted fragmentation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

The THIQ Scaffold: A Technical Guide to Biological Activity & Optimization

The following technical guide is structured to serve as an authoritative resource for drug discovery professionals, focusing on the medicinal chemistry and pharmacological validation of 1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives.

Executive Summary: The "Privileged" Architecture

In medicinal chemistry, 1,2,3,4-Tetrahydroisoquinoline (THIQ) is classified as a privileged scaffold —a molecular framework capable of providing ligands for diverse biological targets. Its ubiquity in natural alkaloids (e.g., morphine, emetine) and synthetic drugs (e.g., quinapril, nomifensine) stems from its semi-rigid bicyclic core.

Unlike flexible linear amines, the THIQ core restricts the conformational space of the nitrogen lone pair and the aromatic ring. This pre-organization reduces the entropic penalty upon binding to receptor pockets, particularly monoaminergic targets (dopamine, serotonin) and ATP-binding cassettes (P-gp).

Key Therapeutic Domains:

-

Neuropharmacology: MAO-B inhibition (Parkinson’s), Dopamine reuptake inhibition.

-

Oncology: Multidrug Resistance (MDR) reversal via P-glycoprotein modulation.[1][2]

Structure-Activity Relationship (SAR) Logic

To rationally design THIQ derivatives, one must understand the distinct roles of its four functional quadrants. The following diagram maps the SAR logic validated across recent literature.

Caption: Functional dissection of the THIQ scaffold. The C1 and N2 positions are the primary vectors for specificity and bioavailability optimization.

Primary Domain: Neuropharmacology & MAO-B Inhibition

The most validated application of THIQ derivatives is the treatment of neurodegenerative disorders (Parkinson’s, Alzheimer’s). The mechanism relies on the inhibition of Monoamine Oxidase B (MAO-B) .

Mechanistic Insight

MAO-B metabolizes dopamine in the brain. In Parkinson's disease, preserving dopamine is critical. THIQ derivatives act as reversible, competitive inhibitors.

-

The Molecular Hook: The secondary amine (N2) of THIQ mimics the amino group of dopamine.

-

The Gatekeeper: Substitutions at C1 (e.g., chlorophenyl) create steric bulk that fits the hydrophobic cavity of MAO-B but is excluded by the smaller active site of MAO-A, preventing hypertensive crises (the "cheese effect").

Comparative Potency Data

The following table summarizes IC50 values of key THIQ derivatives compared to standard inhibitors.

| Compound Class | Key Substitution | Target | IC50 (nM) | Selectivity (MAO-B/A) |

| Selegiline | Standard Drug | MAO-B | 16.0 | High |

| Lazabemide | Standard Drug | MAO-B | 35.0 | High |

| THIQ-1 (Synthetic) | C1-(4-chlorophenyl) | MAO-B | 8.4 | >500-fold |

| THIQ-2 (Synthetic) | C1-benzyl, N2-propargyl | MAO-B | 22.1 | Moderate |

| Salsolinol | C1-Methyl, 6,7-diOH | Dopamine | N/A | Toxic (Endogenous) |

Critical Note: While synthetic C1-substituted THIQs are therapeutic, simple endogenous THIQs like Salsolinol (formed from dopamine + acetaldehyde) can be neurotoxic. Drug design must avoid metabolic conversion to Salsolinol-like cations.

Secondary Domain: Oncology & MDR Reversal

A rapidly emerging application is the reversal of Multidrug Resistance (MDR) in cancer cells.

The P-glycoprotein (P-gp) Problem

Tumor cells overexpress P-gp, an efflux pump that ejects chemotherapeutics (e.g., Doxorubicin) before they can kill the cell.[2]

-

THIQ Solution: Lipophilic THIQ derivatives (specifically those with dimethoxy substitutions at C6/C7) bind to the transmembrane domain of P-gp.

-

Mechanism: They act as "competitive substrates" or allosteric modulators, saturating the pump and allowing the lethal drug to accumulate intracellularly.

-

Potency: Specific THIQ derivatives (e.g., compound MC70 analogs) have shown EC50 values for P-gp inhibition in the low micromolar range (1.6 – 5.0 µM), comparable to third-generation inhibitors like Elacridar.

Technical Workflow: Synthesis Protocol

The Pictet-Spengler reaction is the industry standard for constructing the THIQ core.[3] Below is an optimized protocol for generating a C1-substituted library.

Optimized Pictet-Spengler Protocol

Reaction Type: Acid-catalyzed condensation-cyclization. Scale: 1.0 mmol (Pilot).

-

Reagents:

-

Substrate: 2-(3,4-dimethoxyphenyl)ethylamine (Dopamine analog).

-

Electrophile: 4-Chlorobenzaldehyde (1.1 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Catalyst: Trifluoroacetic acid (TFA) (2.0 equiv).

-

-

Step-by-Step Procedure:

-

Step A (Imine Formation): In a flame-dried flask under Argon, dissolve amine in DCM. Add aldehyde.[3][4][5][6] Stir at RT for 2 hours. Checkpoint: Use TLC to confirm disappearance of aldehyde (formation of Schiff base).

-

Step B (Cyclization): Cool mixture to 0°C. Add TFA dropwise. (Exothermic!).

-

Step C (Reflux): Warm to RT, then reflux at 40°C for 6-12 hours. The acid protonates the imine, generating a reactive iminium ion which undergoes intramolecular electrophilic aromatic substitution.[3]

-

Step D (Workup): Quench with sat. NaHCO3 (pH 8). Extract with DCM.[4] Dry over Na2SO4.[4]

-

-

Troubleshooting:

-

Low Yield? The iminium intermediate is moisture-sensitive. Ensure strictly anhydrous conditions.

-

Side Products? If the aromatic ring is electron-poor, the cyclization will fail. Use electron-donating groups (OMe) on the phenyl ring to activate the closure.

-

Caption: The Pictet-Spengler pathway.[3][4][7][8] Success hinges on the electrophilicity of the iminium ion and nucleophilicity of the aryl ring.[4]

Validation Protocol: MAO-B Inhibition Assay

To validate the biological activity of synthesized THIQs, a robust enzymatic assay is required.

Method: Fluorometric Amplex Red Assay. Rationale: High sensitivity; measures H2O2 production generated during monoamine oxidation.

Protocol:

-

Enzyme Prep: Recombinant Human MAO-B (1 U/mL) in potassium phosphate buffer (pH 7.4).

-

Inhibitor Incubation:

-

Add 10 µL of THIQ derivative (dissolved in DMSO) to 96-well plate.

-

Add 90 µL of Enzyme solution.

-

Incubate at 37°C for 15 minutes. (Allows inhibitor to bind active site).

-

-

Substrate Addition:

-

Add 100 µL of mix containing: p-Tyramine (substrate), Amplex Red (probe), and Horseradish Peroxidase (HRP).

-

-

Measurement:

-

MAO-B oxidizes Tyramine

H2O2. -

H2O2 + Amplex Red + HRP

Resorufin (Fluorescent). -

Read Fluorescence (Ex/Em: 530/590 nm) for 20 mins.

-

-

Calculation:

-

Plot slope of fluorescence vs. time.

-

Calculate % Inhibition relative to DMSO control.

-

Determine IC50 using non-linear regression (GraphPad Prism).

-

References

-

Review of Biological Potential: Faheem, et al. "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies."[6][9][10][11][12][13] RSC Advances, 2021.

-

Pictet-Spengler Synthesis Guide: BenchChem Technical Support. "The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines." BenchChem, 2025.

-

MDR & P-gp Inhibition: Colabufo, N. A., et al. "Small P-gp modulating molecules: SAR studies on tetrahydroisoquinoline derivatives." Bioorganic & Medicinal Chemistry, 2008.[12]

-

MAO-B Inhibition SAR: Maikel, A., et al. "Biological Activities of Tetrahydroisoquinolines Derivatives." Journal of Organic and Pharmaceutical Chemistry, 2023.[13]

-

Anticancer Mechanisms: Kim, S., et al. "Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway."[14] Bioorganic & Medicinal Chemistry, 2021.[6][11][13][14][15][16]

Sources

- 1. Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 10. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 12. Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eurekaselect.com [eurekaselect.com]

Technical Guide: The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold

From Biosynthetic Logic to Precision Oncology

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is not merely a structural fragment; it is a privileged scaffold in medicinal chemistry, appearing in over 3,500 biologically active alkaloids. Its ubiquity stems from its rigid bicyclic architecture, which restricts the conformational space of the nitrogen atom, allowing for high-affinity binding to biological targets ranging from G-protein coupled receptors (GPCRs) to the DNA minor groove.

This guide moves beyond basic textbook definitions to explore the causality of THIQ formation, the state-of-the-art asymmetric synthesis via chiral phosphoric acid catalysis, and the paradoxical mechanism of the THIQ-derived drug Trabectedin.

Part 1: Structural Architecture & Classification

The THIQ core consists of a benzene ring fused to a piperidine ring. The saturation of the nitrogen-containing ring (positions 1, 2, 3, 4) introduces a critical stereogenic center at C1 . The biological activity of THIQ alkaloids is almost exclusively governed by the absolute configuration at this position.

Table 1: Classification of THIQ Alkaloids by Complexity

| Class | Structural Characteristic | Representative Examples | Primary Biological Target |

| Simple THIQs | Monomeric, often endogenous neurotoxins | Salsolinol | Dopaminergic neurons (Parkinson's etiology) |

| Benzylisoquinolines | C1-benzyl substituent; precursors to morphinans | (S)-Norcoclaurine, Papaverine | Opioid receptors, PDE inhibition |

| Bis-THIQs | Dimers linked directly or via spacers | Cephaeline, Emetine | Protein synthesis inhibition (Ribosome) |

| Ecteinascidins | Complex, fused pentacyclic systems | Trabectedin (ET-743) | DNA Minor Groove / TC-NER machinery |

Part 2: Biosynthetic Origins (The Enzymatic Logic)

In nature, the THIQ core is forged through the Pictet-Spengler reaction (PSR) .[1] While organic chemists often use strong acids to force this condensation, nature utilizes Norcoclaurine Synthase (NCS) to achieve it under physiological conditions with perfect stereocontrol.

Mechanism: The Phosphate Trap

NCS catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). Unlike non-enzymatic PSR which yields racemic mixtures, NCS produces exclusively (S)-norcoclaurine . The enzyme utilizes a "phosphate trap" mechanism (or specific glutamate/lysine residues depending on the variant) to stabilize the iminium intermediate and direct the nucleophilic attack of the catechol ring.

Figure 1: The biosynthetic convergence of dopamine and aldehyde via Norcoclaurine Synthase (NCS) to form the THIQ core.

Part 3: Synthetic Methodologies (The "How-To")

While the classic Pictet-Spengler reaction (acid-catalyzed reflux) is robust, it lacks enantiocontrol. For modern drug development, Asymmetric Catalysis is required.

Protocol: Enantioselective Organocatalytic Pictet-Spengler

Objective: Synthesize chiral 1-substituted-THIQs with >90% ee using Chiral Phosphoric Acids (CPAs). Rationale: CPAs (e.g., BINOL-derived phosphates) act as bifunctional catalysts. The acidic proton activates the imine, while the phosphoryl oxygen hydrogen-bonds with the nucleophile, creating a rigid chiral pocket.

Reagents & Equipment[1][2]

-

Substrate: Tryptamine or Dopamine derivative (protected).

-

Electrophile: Aromatic or Aliphatic Aldehyde.

-

Catalyst: (R)-TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) - 5 mol%.

-

Solvent: Toluene or Benzene (non-polar solvents tighten the ion pair).

-

Additives: 5Å Molecular Sieves (Critical for water removal to drive imine formation).

Step-by-Step Workflow

-

Catalyst Activation: In a flame-dried reaction vial under Argon, dissolve (R)-TRIP (0.05 equiv) in anhydrous Toluene (0.1 M concentration relative to substrate).

-

Desiccation: Add activated 5Å Molecular Sieves (approx. 100 mg/mmol). Why: Water is a byproduct of imine formation; its presence hydrolyzes the imine and competes for H-bonding with the catalyst.

-

Substrate Addition: Add the amine substrate (1.0 equiv) and the aldehyde (1.2 equiv).

-

Incubation: Stir at low temperature (-30°C to 0°C). Why: Lower temperatures reduce the background (uncatalyzed) racemic reaction and enhance the stereodifferentiation of the catalyst.

-

Monitoring: Monitor via HPLC (Chiralpak column) or TLC. Reaction times vary from 24 to 72 hours.

-

Quench & Purification: Filter off sieves, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Figure 2: Workflow for the Chiral Phosphoric Acid (CPA) catalyzed asymmetric Pictet-Spengler reaction.

Part 4: Pharmacological Frontiers & Case Study

Mechanism of Action: The Trabectedin Paradox

Trabectedin (Yondelis) is a complex THIQ alkaloid derived from the sea squirt Ecteinascidia turbinata.[3] Its mechanism is distinct from conventional alkylating agents (like cisplatin).[4]

-

Binding: Trabectedin binds to the minor groove of DNA, alkylating the exocyclic amino group of Guanine (N2).[5]

-

The Trap: This adduct bends the DNA toward the major groove.[5] Surprisingly, this distortion recruits the Transcription-Coupled Nucleotide Excision Repair (TC-NER) machinery.

-

The Lethal Event: The TC-NER complex attempts to repair the lesion.[5][6] The endonuclease XPF successfully cuts the DNA on the 5' side. However, the bulky Trabectedin adduct blocks the XPG endonuclease from making the 3' cut.

-

Result: The repair process is aborted halfway, leaving a persistent Single Strand Break (SSB). During DNA replication, these SSBs are converted into lethal Double Strand Breaks (DSBs).

Clinical Insight: Trabectedin is more effective in cells with proficient NER mechanisms. Cells lacking NER are actually resistant to the drug—a complete reversal of the paradigm seen with cisplatin.

Figure 3: The "Repair Trap" mechanism of Trabectedin, hijacking the cell's own TC-NER machinery.

References

-

Samanani, N., & Facchini, P. J. (2004). Molecular cloning and characterization of norcoclaurine synthase, an enzyme catalyzing the first committed step in benzylisoquinoline alkaloid biosynthesis.[7] The Plant Journal. [Link]

-

Seayad, J., Seayad, A. M., & List, B. (2006). Catalytic asymmetric Pictet-Spengler reaction. Journal of the American Chemical Society. [Link]

-

D'Incalci, M., et al. (2014). Trabectedin, a drug acting on both cancer cells and the tumour microenvironment. British Journal of Cancer. [Link]

-

Takhaveev, V., et al. (2019). Trabectedin derails transcription-coupled nucleotide excision repair to induce DNA breaks in highly transcribed genes. Nature Communications. [Link]

-

Wang, Y., et al. (2021). Chiral Phosphoric Acid-Catalyzed Pictet–Spengler Reactions for Synthesis of 5′,11′-Dihydrospiro[indoline-3,6′-indolo[3,2-c]quinolin]-2-ones.[8][9] The Journal of Organic Chemistry. [Link]

Sources

- 1. Engineering a norcoclaurine synthase for one-step synthesis of (S)-1-aryl-tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. research-collection.ethz.ch [research-collection.ethz.ch]

- 4. Trabectedin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Trabectedin? [synapse.patsnap.com]

- 6. scitechdaily.com [scitechdaily.com]

- 7. Molecular cloning and characterization of norcoclaurine synthase, an enzyme catalyzing the first committed step in benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reactions for Synthesis of 5',11'-Dihydrospiro[indoline-3,6'-indolo[3,2- c]qui-nolin]-2-ones Containing Quaternary Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis protocol for 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide

Technical Application Note: Scalable Synthesis of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide

Executive Summary

This application note details a robust, four-step synthetic protocol for the preparation of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide . This moiety is a critical pharmacophore in medicinal chemistry, appearing in poly(ADP-ribose) polymerase (PARP) inhibitors and dopamine receptor modulators.

The protocol utilizes 7-bromo-1,2,3,4-tetrahydroisoquinoline as the starting material. The synthetic strategy prioritizes regioselectivity and scalability, employing a Palladium-catalyzed cyanation followed by a controlled oxidative hydrolysis. This route avoids the cryogenic conditions required for lithiation-carboxylation strategies, making it suitable for standard laboratory setups and scale-up environments.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the tetrahydroisoquinoline (THIQ) core. The C7-amide functionality is installed via a nitrile intermediate, which is accessed from the commercially available aryl bromide.

Figure 1: Retrosynthetic logic flow from target to commercial starting material.

Detailed Experimental Protocol

Stage 1: N-Protection (Boc-Group Installation)

Objective: Protect the secondary amine to prevent poisoning of the Pd-catalyst in Stage 2 and side reactions during hydrolysis.

-

Reagents: 7-Bromo-1,2,3,4-tetrahydroisoquinoline (1.0 equiv), Di-tert-butyl dicarbonate (

, 1.1 equiv), Triethylamine ( -

Protocol:

-

Dissolve 7-bromo-1,2,3,4-tetrahydroisoquinoline (10.0 g, 47.1 mmol) in DCM (100 mL) at 0 °C.

-

Add

(9.8 mL, 70.6 mmol) followed by dropwise addition of -

Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Wash with 1N HCl (50 mL), saturated

(50 mL), and brine. Dry over -

Output: tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate. Yield: ~95-98% (Colorless oil/solid).

-

Stage 2: Palladium-Catalyzed Cyanation

Objective: Install the carbon framework at C7. Zinc cyanide is used as the cyanide source due to its lower toxicity compared to NaCN/KCN and high efficiency with Pd(0).

-

Reagents: Stage 1 Product (1.0 equiv),

(0.6 equiv), -

Protocol:

-

In a glovebox or under Argon stream, charge a pressure vial with the Stage 1 bromide (10.0 g, 32.0 mmol),

(2.25 g, 19.2 mmol), and -

Add anhydrous DMF (80 mL). Sparge with Argon for 10 minutes.

-

Seal and heat to 90 °C for 12–16 hours.

-

Workup (Caution - Cyanide): Cool to RT. Dilute with EtOAc and wash with 5%

(to scavenge Zn salts and quench traces of cyanide) followed by water and brine. -

Purification: Flash column chromatography (0-20% EtOAc in Hexanes).

-

Output: tert-Butyl 7-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate. Yield: ~85%.

-

Stage 3: Radziszewski Hydrolysis (Nitrile to Primary Amide)

Objective: Selectively hydrolyze the nitrile to the primary amide without converting it to the carboxylic acid.

-

Reagents: Stage 2 Nitrile (1.0 equiv), 30%

(10 equiv), -

Protocol:

-

Dissolve the nitrile (5.0 g, 19.3 mmol) in DMSO (25 mL).

-

Add

(8.0 g, 58.0 mmol). -

Cool to 0 °C. Add 30%

(20 mL) dropwise (Exothermic!). -

Allow to warm to RT and stir for 2–4 hours.

-

Self-Validation: Monitor by LC-MS. The mass shift is +18 Da (Nitrile

Amide). If Acid (+19 Da vs Amide) appears, stop immediately. -

Workup: Pour into ice water (200 mL). The product often precipitates as a white solid. Filter, wash with water, and dry.[1] If no precipitate, extract with EtOAc (3x).

-

Output: tert-Butyl 7-carbamoyl-3,4-dihydroisoquinoline-2(1H)-carboxylate. Yield: ~80-90%.[2]

-

Stage 4: Deprotection & Salt Formation

Objective: Remove the Boc group to release the secondary amine.

-

Reagents: 4M HCl in Dioxane or TFA/DCM.

-

Protocol:

-

Dissolve the Stage 3 amide (4.0 g) in DCM (10 mL).

-

Add 4M HCl in Dioxane (20 mL). Stir at RT for 2 hours.

-

Workup: Concentrate in vacuo. Triturate the residue with diethyl ether to remove organic impurities.

-

Final Isolation: Filter the white solid (HCl salt).

-

Output: 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide Hydrochloride.

-

Process Logic & Workflow

Figure 2: Step-by-step reaction workflow with critical reagents and conditions.

Quality Control & Characterization

Data Summary Table:

| Parameter | Specification | Method |

| Appearance | White to Off-white Solid | Visual |

| Purity | > 98.0% | HPLC (254 nm) |

| Mass Spec | [M+H]+ = 177.10 | LC-MS (ESI) |

| 1H NMR (D2O) | Distinct aromatic splitting (d, s, d) | 400 MHz NMR |

Expected 1H NMR (HCl Salt, 400 MHz, D2O):

- 7.70 (s, 1H, H-8), 7.65 (d, J=8.0 Hz, 1H, H-6), 7.35 (d, J=8.0 Hz, 1H, H-5), 4.40 (s, 2H, H-1), 3.55 (t, 2H, H-3), 3.15 (t, 2H, H-4).

-

Note: The singlet at 7.70 ppm is diagnostic for the 7-position substitution in the THIQ core.

References

-

Preparation of Tetrahydroisoquinolines

- Source: Sigma-Aldrich Product Sheet for 7-Bromo-1,2,3,4-tetrahydroisoquinoline.

-

URL:

- Palladium-Catalyzed Cyanation of Aryl Halides: Title: "Zinc(II) Cyanide: A Useful Reagent for Palladium-Catalyzed Cyanation of Aryl Halides." Source: Tschaen, D. M., et al. Journal of Organic Chemistry, 1995. Context: Standard protocol for converting Ar-Br to Ar-CN.

-

Radziszewski Hydrolysis (Nitrile to Amide)

-

Title: "Use of Hydrogen Peroxide in the Hydrolysis of Nitriles to Amides."[3]

- Source:Organic Syntheses, Coll. Vol. 2, p. 586.

-

URL:

-

-

General THIQ Synthesis & Properties

- Title: "Synthesis and biological evaluation of 1,2,3,4-tetrahydroisoquinoline deriv

- Source:European Journal of Medicinal Chemistry, 2006.

-

URL:

Sources

application of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide in cancer research

Application Note: 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide in PARP Inhibitor Discovery

Executive Summary

1,2,3,4-Tetrahydroisoquinoline-7-carboxamide (THIQ-7-CA) represents a privileged pharmacophore in the structural design of Poly (ADP-ribose) polymerase (PARP) inhibitors. Functioning as a potent nicotinamide mimic, this scaffold anchors small molecules within the catalytic domain of PARP-1 and PARP-2 enzymes. Its application is critical in Fragment-Based Drug Discovery (FBDD) , serving as a high-efficiency "warhead" that forms essential hydrogen bonds with the Gly863 and Ser904 residues of the PARP active site.

This guide details the application of THIQ-7-CA in cancer research, specifically for developing therapeutics targeting homologous recombination-deficient (HRD) tumors (e.g., BRCA1/2 mutations) via synthetic lethality.

Mechanism of Action: The Nicotinamide Mimic

The therapeutic efficacy of THIQ-7-CA derivatives stems from their ability to compete with

-

Competitive Inhibition: The carboxamide group at the 7-position is bioisosteric to the amide group of nicotinamide. It locks into the donor site of the PARP catalytic pocket.

-

PARP Trapping: Beyond simple catalytic inhibition, optimized derivatives induce "PARP trapping"—freezing the PARP enzyme on DNA strand breaks. This forms cytotoxic PARP-DNA complexes that stall replication forks, leading to double-strand breaks and cell death in HR-deficient cancer cells.

Pathway Visualization: Synthetic Lethality

The following diagram illustrates the logical flow from THIQ-7-CA binding to cancer cell death.

Figure 1: Mechanism of Synthetic Lethality induced by THIQ-7-CA derivatives in BRCA-deficient cells.

Application 1: Fragment-Based Drug Design (FBDD)

THIQ-7-CA is used as a starting fragment to probe the PARP active site. Because it has a low molecular weight (~176 Da) and high ligand efficiency, it allows researchers to "grow" the molecule to reach adjacent pockets (e.g., the adenosine binding pocket) to improve potency and selectivity.

Experimental Workflow: Fragment Optimization

-

Fragment Screening: Co-crystallize THIQ-7-CA with the PARP-1 catalytic domain.

-

Structural Analysis: Confirm H-bonds between the 7-carboxamide oxygen/nitrogen and the backbone of Gly863/Ser904.

-

Vector Growth: Functionalize the tetrahydroisoquinoline nitrogen (N-2 position) to extend into the hydrophobic pocket, mimicking the adenosine ribose of

.

Table 1: Comparative Potency of THIQ Derivatives (Representative Data)

| Compound ID | R-Group Subst. (N-2) | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Notes |

| THIQ-7-CA (Core) | -H | 250 - 500 | 400 - 600 | Weak binder; high ligand efficiency. |

| Derivative A | -Methyl | 150 | 200 | Improved lipophilicity. |

| Derivative B | -Benzyl | 15 | 25 | Accesses hydrophobic pocket. |

| Veliparib (Ref) | (Benzimidazole core) | 5.2 | 2.9 | Clinical standard (for comparison). |

Protocol: PARP-1 Enzymatic Inhibition Assay

This protocol validates the inhibitory constant (

Objective: Quantify the reduction in poly(ADP-ribosyl)ation of histone proteins in the presence of the inhibitor.

Materials

-

Enzyme: Recombinant Human PARP-1 (High Specific Activity).

-

Substrate: Biotinylated NAD+ (

). -

Coating: Histone mixture (coated on 96-well strip plates).

-

Detection: Streptavidin-HRP conjugate + Chemiluminescent Substrate.

-

Test Compound: THIQ-7-CA (dissolved in DMSO).

Step-by-Step Methodology

-

Preparation:

-

Dilute THIQ-7-CA in assay buffer (50 mM Tris-HCl pH 8.0, 10 mM

, 1 mM DTT) to create a 10-point dose-response curve (range: 0.1 nM to 10 -

Ensure final DMSO concentration is <1% to avoid enzyme denaturation.

-

-

Enzyme Reaction:

-

Add 20

of diluted PARP-1 enzyme (0.5 U/well) to the histone-coated plate. -

Add 10

of Test Compound. Incubate for 15 min at Room Temperature (RT) to allow inhibitor binding.

-

-

Initiation:

-

Add 20

of Biotin-NAD+ cocktail/Activated DNA. -

Incubate for 60 min at RT.

-

-

Detection:

-

Wash plate 3x with PBS-T (0.05% Tween-20).

-

Add 50

Streptavidin-HRP (1:1000 dilution). Incubate 30 min. -

Wash 3x.[1] Add 100

Chemiluminescent Substrate. -

Read Luminescence immediately.

-

-

Analysis:

-

Fit data to a sigmoidal dose-response equation (variable slope) to calculate

.

-

Protocol: Synthetic Lethality Cell Viability Assay

To confirm the cancer-specific efficacy of THIQ-7-CA derivatives, this assay compares cytotoxicity in isogenic cell line pairs (Wild Type vs. BRCA-deficient).

Cell Lines

-

Model: VC8 (BRCA2-/-) and VC8+B2 (BRCA2 reconstituted) Chinese Hamster Ovary cells, or human equivalents like MDA-MB-436 (BRCA1 mut).

Methodology

-

Seeding:

-

Seed 500-1000 cells/well in 96-well plates. Allow attachment for 24 hours.

-

-

Treatment:

-

Treat cells with THIQ-7-CA (0 - 100

) for 6 continuous days. -

Note: PARP inhibitors are cytostatic; longer incubation is required compared to cytotoxic drugs.

-

-

Readout:

-

Add CellTiter-Glo® or MTT reagent.

-

Measure absorbance/luminescence.

-

-

Self-Validation Check:

-

Success Criteria: The

in BRCA-/- cells must be significantly lower (e.g., >10-fold shift) than in WT cells. If no shift is observed, the compound may be acting via off-target toxicity rather than PARP inhibition.

-

References

-

Design and Synthesis of PARP Inhibitors

-

Chemical Identity & Properties

-

Clinical Context (Veliparib/ABT-888)

-

Scaffold Utility in Cancer

Sources

- 1. shd-pub.org.rs [shd-pub.org.rs]

- 2. tandfonline.com [tandfonline.com]

- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide | C10H12N2O | CID 10727294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SID 178103989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

using 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide as a PARP1 inhibitor

An In-Depth Guide to Utilizing 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide Derivatives as PARP1 Inhibitors

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide derivatives as potent inhibitors of Poly(ADP-ribose) Polymerase 1 (PARP1). This guide covers the foundational science, mechanism of action, and comprehensive, field-tested protocols for evaluating these compounds in both biochemical and cellular contexts.

Introduction: The Critical Role of PARP1 in Genomic Integrity

Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR) network.[1][2] This nuclear enzyme acts as a rapid sensor for DNA single-strand breaks (SSBs), a common form of DNA damage.[3][4] Upon detecting a break, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, such as histones.[2][5] This process, known as PARylation, creates a negatively charged scaffold that recruits other key DNA repair factors, facilitating the base excision repair (BER) pathway to mend the damage.[1][4]

The inhibition of PARP1 has emerged as a powerful strategy in cancer therapy, particularly through the concept of "synthetic lethality".[1][6] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is compromised.[5][6] When PARP1 is inhibited in these cells, SSBs that occur during DNA replication are not repaired and collapse into more cytotoxic DSBs.[1] Lacking a functional HR pathway, the cell cannot repair these DSBs, leading to genomic catastrophe and selective cell death.[7]

The 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide Scaffold: A Potent PARP1 Antagonist

The 1,2,3,4-Tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[8][9] Derivatives incorporating a carboxamide group have been designed as potent PARP1/2 inhibitors.[3][7][10] These molecules act as NAD+ mimetics, competitively binding to the nicotinamide-binding pocket within the catalytic domain of PARP1.[3][11] This competitive inhibition prevents the synthesis of PAR chains, effectively halting the PARP1-mediated DNA repair cascade.

While the base 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide molecule (PubChem CID: 10727294) serves as the foundational structure, advanced derivatives have been developed to enhance potency and drug-like properties.[12] For instance, the derivative known as Parp-1-IN-13 demonstrates a PARP-1 IC50 of 26 nM, highlighting the therapeutic potential of this chemical class.[13]

Core Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay (Colorimetric)

This assay quantitatively determines the direct inhibitory effect of a test compound on recombinant human PARP1 activity. The principle relies on the incorporation of biotinylated ADP-ribose onto histone proteins coated on a 96-well plate, which is then detected with a streptavidin-peroxidase conjugate.[14]

A. Materials & Reagents

-

Test Compound: 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide derivative (e.g., Parp-1-IN-13), dissolved in 100% DMSO to create a 10 mM stock.

-

Positive Control: Olaparib or Veliparib (10 mM stock in DMSO).

-

Enzyme: Recombinant Human PARP1 (e.g., 50 ng per reaction).[5]

-

Substrates: Histone-coated 96-well plate, Activated DNA, 10X PARP Cocktail (containing Biotinylated NAD+).

-

Buffers: 1X PARP Buffer.

-

Detection: Streptavidin-HRP, TMB or TACS-Sapphire™ substrate.[14]

-

Instrumentation: 96-well plate reader (absorbance at 630 nm or 450 nm depending on substrate).

B. Experimental Workflow Diagram

Caption: Workflow for γH2AX immunofluorescence staining.

B. Step-by-Step Methodology

-

Cell Seeding: Seed cells (e.g., a BRCA-deficient line like HCC1937 and a BRCA-proficient line like MCF-7) on glass coverslips and allow attachment.

-

Treatment: Treat cells with the test compound at various concentrations (e.g., 0.1 µM to 10 µM) for 24 to 48 hours.

-

Scientist's Note: A longer incubation is required compared to the PAR assay because γH2AX foci form as a consequence of replication fork collapse, which occurs over the course of the cell cycle.

-

-

Staining: Follow the immunofluorescence protocol exactly as described in Protocol 2 (Steps 4-10) , but use a primary antibody against γH2AX .

-

Analysis: Using a fluorescence microscope and image analysis software, quantify the average number of distinct γH2AX foci per nucleus. A significant, dose-dependent increase in foci in inhibitor-treated cells compared to the vehicle control demonstrates the compound's ability to induce DSBs. Comparing results between BRCA-deficient and proficient lines can reveal synthetic lethality.

Data Presentation and Expected Outcomes

Quantitative data should be summarized for clarity and comparison.

Table 1: In Vitro Inhibitory Activity

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) |

|---|---|---|---|

| Test Compound (Example) | 26 | 150 | ~5.8-fold |

| **Olaparib (Control)[13] | 3.8 | 2.1 | ~0.6-fold |

| **Veliparib (Control)[15] | 20.4 (µM, no CPT) | N/A | N/A |

Table 2: Cellular Activity in BRCA-Deficient Cells (HCC1937)

| Compound | Cell Viability IC50 (µM) | γH2AX Foci per Nucleus (at 1 µM) |

|---|---|---|

| Test Compound (Example) | 1.5 | 35 ± 8 |

| Olaparib (Control) | 0.8 | 42 ± 11 |

| Vehicle Control | >100 | 4 ± 2 |

PARP1 Signaling and Inhibition Mechanism

The following diagram illustrates the central role of PARP1 in DNA repair and the mechanism of its inhibition.

Caption: PARP1 signaling in DNA repair and the mechanism of inhibition.

References

- Parp-1-IN-13: Detailed Application Notes and Protocols for Cell Culture - Benchchem.

- Novel Inhibitors of PARP 1 and PARP 2 identified using a cell-based screen in yeast. (2025). PDF.

- Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PMC.

- PARP1 Enzyme Activity Assay (Fluorometric). Sigma-Aldrich.

- Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. (2025). MDPI.

- 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). Taylor & Francis.

- Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2025). PMC.

- Structure-activity relationships in vitro | Download Table. ResearchGate.

- PARPi screening cascade to facilitate novel drug discovery. (2024). ICE Bioscience.

- Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide.

- HT Universal Colorimetric PARP Assay Kit.

- 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PMC.

- In-vitro PARP1 inhibition assay. Percent (%) inhibition is calculated taking positive control (no inhibitor in reaction). ResearchGate.

- G-quadruplex binding properties of a potent PARP-1 inhibitor derived from 7-azaindole-1-carboxamide. (2021). AIR Unimi.

- 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide | C10H12N2O | CID 10727294. PubChem.

- Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. (2024). Bentham Science.

- Synthesis of 1-oxoisoquinoline-4-carboxamide 11. ResearchGate.

- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2016). MDPI.

- Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. ResearchGate.

- Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. (2025). MDPI.

- 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable. (2021). Taylor & Francis.

- Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (2023). Journal of Organic and Pharmaceutical Chemistry.

- 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). Figshare.

- New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. MDPI.

- In Silico Quantitative Structure-Activity Relationship Studies on P-gp Modulators of Tetrahydroisoquinoline-Ethyl-Phenylamine Series. PMC.

- Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. (2023). PMC.

- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC.

- In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers. (2023). Semantic Scholar.

- PARP1: Structural Insights and Pharmacological Targets for Inhibition. (2025). ResearchGate.

- Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Publishing.

Sources

- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. air.unimi.it [air.unimi.it]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 10. tandf.figshare.com [tandf.figshare.com]

- 11. researchgate.net [researchgate.net]

- 12. 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide | C10H12N2O | CID 10727294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 15. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Cytotoxic Profile of THIQ Derivatives: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroisoquinoline (THIQ) derivatives represent a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant potential as anticancer agents.[1][2] A critical step in the preclinical evaluation of these novel therapeutic candidates is the thorough assessment of their cytotoxic effects. This guide provides a comprehensive overview and detailed protocols for conducting in vitro cytotoxicity assays tailored for THIQ derivatives. We delve into the rationale behind assay selection, offer step-by-step methodologies for robust and reproducible data generation, and provide insights into the interpretation of results. This document is intended to serve as a practical resource for researchers in drug discovery and development, enabling the effective screening and characterization of THIQ-based compounds.

Introduction: The Significance of Cytotoxicity a ssessinga THIQ Derivatives

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities.[2][3] Recent research has highlighted the potent cytotoxic and antiproliferative effects of certain THIQ derivatives against various cancer cell lines, making them attractive candidates for novel oncology therapeutics.[1][4] The mechanisms underlying their cytotoxicity are varied and can include the induction of apoptosis (programmed cell death), disruption of mitochondrial function, and cell cycle arrest.[5]

Given the therapeutic intent to selectively eliminate cancer cells, a precise understanding of a THIQ derivative's cytotoxic profile is paramount. In vitro cytotoxicity assays serve as a fundamental tool in early-stage drug discovery to:

-

Determine the potency of a compound by calculating its IC50 (half-maximal inhibitory concentration) value.

-

Assess the selectivity of a compound by comparing its effects on cancerous versus non-cancerous cell lines.[6]

-

Elucidate the mechanism of action by employing assays that measure specific cellular events associated with cell death.[5]

This guide will focus on commonly employed and validated in vitro cytotoxicity assays, providing the necessary details for their successful implementation in the evaluation of THIQ derivatives.

Selecting the Appropriate Cytotoxicity Assay

The choice of cytotoxicity assay depends on several factors, including the suspected mechanism of action of the THIQ derivative, the cell type being used, and the desired experimental throughput. It is often advisable to use a combination of assays that measure different cellular parameters to obtain a more complete picture of a compound's cytotoxic effects.

| Assay Type | Principle | Advantages | Disadvantages |

| Metabolic Assays | Measures metabolic activity, often mitochondrial function, as an indicator of cell viability. | High-throughput, sensitive, and relatively inexpensive. | Can be influenced by compounds that affect metabolism without directly causing cell death. |

| Membrane Integrity Assays | Detects the leakage of intracellular components into the culture medium, indicating compromised cell membrane integrity. | Directly measures cell lysis and is suitable for detecting necrosis. | Less sensitive for detecting early-stage apoptosis where the membrane remains intact. |

| Lysosomal Integrity Assays | Measures the ability of viable cells to take up and retain a dye within their lysosomes. | Simple, rapid, and cost-effective. | Can be affected by compounds that interfere with lysosomal pH or function. |

Detailed Protocols for Key Cytotoxicity Assays

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the activity of mitochondrial dehydrogenases. In viable cells, these enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[7]

Workflow for the MTT Assay

Caption: General workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]

-

Compound Treatment: Prepare serial dilutions of the THIQ derivatives in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only controls (e.g., DMSO) and untreated controls.[9]

-

Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the MTT-containing medium. For adherent cells, add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7] For suspension cells, centrifuge the plate before removing the supernatant.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of 570 nm.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

LDH Release Assay: Quantifying Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay is a common method for assessing cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[11][12][13] The amount of LDH in the supernatant is proportional to the number of lysed cells.[11]

Workflow for the LDH Release Assay

Caption: General workflow for the LDH release cytotoxicity assay.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[14]

-

Incubation: Incubate the plates for the desired exposure period.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully transfer the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture, containing a substrate and a tetrazolium salt, to each well of the new plate.[13]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]

-

Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength of 490 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Neutral Red Uptake Assay: Assessing Lysosomal Integrity

The Neutral Red Uptake (NRU) assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[16][17] In dead or dying cells, the ability to retain the dye is lost.[18]

Workflow for the Neutral Red Uptake Assay

Caption: General workflow for the Neutral Red Uptake cytotoxicity assay.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.

-

Incubation: Incubate the plates for the desired exposure period.

-

Neutral Red Incubation: Remove the treatment medium and add medium containing neutral red to each well. Incubate for 2-3 hours to allow for dye uptake by viable cells.[16]

-

Washing: After incubation, remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.[8]

-

Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the neutral red from the lysosomes of the viable cells.[8]

-

Absorbance Measurement: Shake the plate for a few minutes to ensure complete solubilization of the dye and then measure the absorbance at a wavelength of 540 nm using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of viable cells compared to the untreated control and determine the IC50 value.

Data Interpretation and Considerations

-

IC50 Values: The IC50 value is a key parameter for comparing the cytotoxic potency of different THIQ derivatives. A lower IC50 value indicates a more potent compound.

-

Dose-Response Curves: The shape of the dose-response curve can provide insights into the mechanism of cytotoxicity. A steep curve may suggest a specific molecular target, while a shallow curve could indicate a more general cytotoxic effect.

-

Selectivity Index: To assess the therapeutic potential of a THIQ derivative, it is important to determine its selectivity for cancer cells over normal cells. This can be calculated by dividing the IC50 value in a normal cell line by the IC50 value in a cancer cell line. A higher selectivity index is desirable.[6]

-

Time-Dependence: The cytotoxic effects of THIQ derivatives may be time-dependent. Therefore, it is recommended to perform assays at multiple time points to fully characterize their activity.[4]

-

Compound Interference: It is important to consider the potential for THIQ derivatives to interfere with the assay chemistry. For example, a colored compound could interfere with colorimetric readouts. Appropriate controls, such as compound-only wells, should be included to account for any such interference.

Conclusion

The in vitro cytotoxicity assays described in this guide provide a robust framework for the initial evaluation of THIQ derivatives as potential therapeutic agents. By carefully selecting the appropriate assays, meticulously following the protocols, and thoughtfully interpreting the data, researchers can gain valuable insights into the cytotoxic profile of their compounds. This information is crucial for guiding further drug development efforts, including lead optimization, mechanism of action studies, and in vivo efficacy testing. The ultimate goal is to identify THIQ derivatives with potent and selective anticancer activity that can be advanced into clinical development.

References